molecular formula C16H16N2 B13991188 1,4-dimethyl-3-phenyl-4H-cinnoline CAS No. 86785-51-5

1,4-dimethyl-3-phenyl-4H-cinnoline

Cat. No.: B13991188
CAS No.: 86785-51-5
M. Wt: 236.31 g/mol
InChI Key: HDKSQYGTUOENLW-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-phenyl-4H-cinnoline is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₆N₂ It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl-3-phenyl-4H-cinnoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenyl-2-propen-1-amine with 1,4-dimethyl-2-nitrobenzene in the presence of a reducing agent can yield the desired cinnoline derivative. The reaction typically requires heating and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-phenyl-4H-cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrocinnoline derivatives. Substitution reactions can result in a wide range of functionalized cinnoline compounds.

Scientific Research Applications

1,4-dimethyl-3-phenyl-4H-cinnoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-phenyl-4H-cinnoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the cinnoline ring.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocycle with a fused benzene and pyridine ring.

    Isoquinoline: Similar to quinoline but with a different ring fusion pattern.

    Quinoxaline: Contains a benzene ring fused with a pyrazine ring.

Uniqueness

1,4-dimethyl-3-phenyl-4H-cinnoline is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups

Properties

CAS No.

86785-51-5

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1,4-dimethyl-3-phenyl-4H-cinnoline

InChI

InChI=1S/C16H16N2/c1-12-14-10-6-7-11-15(14)18(2)17-16(12)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

HDKSQYGTUOENLW-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N(N=C1C3=CC=CC=C3)C

Origin of Product

United States

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